molecular formula C13H13N5O2 B2552929 N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-69-8

N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2552929
CAS No.: 1021206-69-8
M. Wt: 271.28
InChI Key: UPPGCWMIRNDJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the 1H-pyrazolo[3,4-d]pyrimidine core, a scaffold known for its structural similarity to purine bases, which allows it to act as an ATP-competitive inhibitor for various enzymes . This purine-mimetic scaffold is a privileged structure in the design of potential therapeutic agents, particularly in oncology research . The 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure is a well-established pharmacophore in the development of kinase inhibitors. Research into analogous compounds has demonstrated potent inhibitory activity against a range of critical kinase targets, including Src kinase , Bruton’s Tyrosine Kinase (BTK) , and the Epidermal Growth Factor Receptor (EGFR) . These kinases play key roles in cellular processes such as proliferation and survival, and their dysregulation is often implicated in various cancers. The specific substitution pattern on the core scaffold is critical for target selectivity and potency, making derivatives like this compound valuable tools for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-19-8-3-4-11(20-2)10(5-8)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGCWMIRNDJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxyaniline with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and heating to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anti-inflammatory effects. For instance, studies indicate that N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The compound's mechanism involves the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound has shown effectiveness against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Effects

The compound also exhibits antimicrobial activity against a range of pathogens. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death . This property opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core : Initial condensation reactions between appropriate precursors create the pyrazolo[3,4-d]pyrimidine scaffold.
  • Substitution Reactions : Introduction of the 2,5-dimethoxyphenyl group via nucleophilic substitution.
  • Purification : Final purification using techniques such as chromatography to achieve high purity suitable for biological testing .

Case Study on Anti-inflammatory Activity

A study conducted by Abd El-Salam et al. evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. Results indicated that compounds similar to this compound significantly reduced edema compared to control groups .

Compound NameEffect on Edema (%)LD50 (mg/kg)
This compound70% reduction>200
Diclofenac60% reduction100

Case Study on Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines (MCF-7). The compound was found to activate caspase pathways and inhibit cell proliferation effectively .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, with modifications at the N1 and C3 positions significantly influencing physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name Substituents Key Properties/Activity References
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,5-dimethoxyphenyl at N4 Not explicitly reported, but analogs suggest potential kinase inhibition and hydrophobic interactions .
N4-(4-Chlorobenzyl)-N3-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 4-chlorobenzyl at N4, 2,5-dimethoxyphenyl at N3 Melting point: 188–190°C; elemental analysis (C: 63.69%, H: 5.48%, N: 22.12%) .
N3-(2,5-Dimethoxyphenyl)-N4-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 4-methylbenzyl at N4, 2,5-dimethoxyphenyl at N3 Melting point: 191–193°C; elemental analysis (C: 58.34%, H: 4.80%, N: 20.29%) .
3-(4-(difluoromethoxy)-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-difluoromethoxy-3-fluorophenyl at C3 Synthesized via Suzuki coupling; moderate yield (28%) .
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorobenzyl at N1, 2-methoxyethyl at N4 CAS: 612523-74-7; molecular formula: C16H16ClN5O .
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl) 3-methylphenyl at N1, 4-chlorophenethyl at N4 Molecular formula: C20H18ClN5; molar mass: 375.85 g/mol .

Key Observations

Substituent Effects on Bioactivity :

  • The 2,5-dimethoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in compound 36 (IC50 = 9.8 nM against breast cancer cells) .
  • Chlorine substituents (e.g., 4-chlorobenzyl in ) may improve metabolic stability but reduce solubility compared to methoxy groups.

Synthetic Accessibility: Iodination at C3 (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Structural Insights from PDB Data :

  • A Tanimoto similarity score of 0.78 (PDB: 3EN5) for 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests conserved binding modes among dimethoxy-substituted analogs .

Research Findings and Implications

  • Kinase Inhibition : Analogous compounds like 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine show strong VEGFR-2 inhibition (IC50 = 0.33 μM), highlighting the importance of methoxy groups in targeting tyrosine kinases .
  • Anticancer Potential: The para-dimethoxy motif in compound 36 (IC50 = 9.8 nM) correlates with enhanced cytotoxicity, likely due to optimized hydrophobic and π-π stacking interactions .
  • Synthetic Challenges : Low yields in difluoromethoxy derivatives (e.g., 28% in ) underscore the need for optimized coupling conditions.

Biological Activity

N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases, including cancer and neurodegenerative disorders. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N5O2
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 1021206-69-8

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a 2,5-dimethoxyphenyl group. This structure is significant for its interaction with biological targets.

Target Kinases

This compound primarily inhibits CLK1 (Clock kinase) and DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). These kinases play crucial roles in cellular processes such as:

  • Cell Cycle Regulation : CLK1 is involved in the regulation of circadian rhythms and cell cycle progression.
  • Neurodegenerative Diseases : DYRK1A has been implicated in Alzheimer’s disease due to its role in tau phosphorylation.

Mode of Action

The compound inhibits CLK1 and DYRK1A by competing with ATP for binding to the active site of these kinases. This inhibition leads to altered phosphorylation states of downstream targets, affecting various signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • In Vitro Studies : The compound has shown effectiveness against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. It induces cell cycle arrest and apoptosis through the inhibition of CDK2 and CDK9 kinases .
Cell LineIC50 (µM)Mechanism
HeLa10CDK2/9 inhibition
MCF715Apoptosis induction

Neuroprotective Effects

Given its target specificity for CLK1 and DYRK1A, the compound is also being explored for neuroprotective effects. Inhibition of these kinases may lead to reduced tau hyperphosphorylation, potentially mitigating neurodegeneration associated with Alzheimer's disease.

Case Studies

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis (e.g., caspase activation) compared to untreated controls .
  • In Vivo Models : Preliminary animal studies indicate that administration of this compound may improve cognitive functions in models of Alzheimer's disease by reducing tau pathology.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption due to its lipophilic nature. This characteristic enhances its ability to penetrate cellular membranes effectively.

Q & A

What are the common synthetic routes for N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic aromatic substitution : Reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with halogenated 2,5-dimethoxyphenyl precursors in polar aprotic solvents (e.g., acetonitrile or dichloromethane) under reflux conditions .
  • Microwave-assisted synthesis : Accelerates reaction rates and improves regioselectivity for pyrazolo-pyrimidine scaffolds, as seen in related compounds .
  • Suzuki coupling : Used to introduce aryl/heteroaryl groups at the pyrimidine core, requiring palladium catalysts and boronic acid derivatives .

Key variables : Solvent polarity (acetonitrile vs. dichloromethane), temperature (reflux vs. microwave irradiation), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki reactions) critically affect yield and purity.

How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during compound characterization?

Level: Basic
Answer:
Discrepancies arise from tautomerism, solvent effects, or impurities. Methodological steps include:

  • Tautomer identification : Pyrazolo[3,4-d]pyrimidine derivatives exhibit tautomerism; use 2D NMR (COSY, HSQC) to assign proton environments unambiguously .
  • Solvent calibration : Compare experimental NMR shifts (e.g., ¹H and ¹³C) with computed values (DFT) or literature databases (NIST Chemistry WebBook) .
  • Impurity profiling : HPLC (>95% purity threshold) coupled with mass spectrometry identifies byproducts from incomplete reactions .

Example : In N-(2,5-dimethoxyphenyl) derivatives, the methoxy group’s chemical shift (~δ 3.7–3.9 ppm in ¹H NMR) is sensitive to substituent electronic effects .

What advanced strategies optimize biological activity through structure-activity relationship (SAR) studies?

Level: Advanced
Answer:
SAR studies focus on modifying substituents to enhance target binding or pharmacokinetics:

  • Substituent variation : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., 4-chlorobenzyl) or bulky groups (e.g., cyclopentyl) to modulate kinase inhibition .
  • Core scaffold tuning : Switching from pyrazolo[3,4-d]pyrimidine to pyrrolo[2,3-d]pyrimidine improves selectivity for calcium-dependent protein kinases (CDPKs) .
  • Bioisosteric replacements : Substitute the pyrimidine amine with urea/thiourea moieties to enhance hydrogen-bonding interactions with catalytic lysine residues in kinases .

Case study : In androgen receptor antagonists, a naphthothiazole substituent at the pyrazolo-pyrimidine core increased potency against prostate cancer cells .

How do researchers address solubility and stability challenges in in vitro assays?

Level: Basic
Answer:

  • Solubility enhancement : Use DMSO (≤0.1% v/v) or co-solvents (PEG-400) for aqueous dilution. For poorly soluble analogs, introduce polar groups (e.g., hydroxyl, carboxyl) .
  • Stability protocols : Store compounds at –20°C under inert atmosphere to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Data : Compounds with logP >3.5 (e.g., 3-(4-phenoxyphenyl) derivatives) require surfactants for cell-based assays .

What mechanistic insights explain resistance mutations in kinase targets (e.g., Src kinase)?

Level: Advanced
Answer:
Resistance arises from mutations altering ATP-binding pocket dynamics:

  • Gatekeeper mutations (e.g., T341I in Src kinase) sterically hinder inhibitor binding. Use "bumped" inhibitors with bulky substituents (e.g., 1-cyclopentyl groups) to bypass resistance .
  • Allosteric modulation : Autoinhibitory domain mutations (e.g., SH2/SH3 deletions) disrupt regulatory networks, requiring inhibitors that stabilize inactive conformations .
  • Biophysical validation : Surface plasmon resonance (SPR) or X-ray crystallography identifies binding affinity changes (ΔG) caused by mutations .

How can structural modifications improve CNS penetration for antiparasitic applications?

Level: Advanced
Answer:

  • Lipophilicity optimization : Reduce polar surface area (<70 Ų) and adjust logD (2–3) via substituent engineering (e.g., cyclopropoxy groups) .
  • P-glycoprotein evasion : Replace basic amines with neutral groups (e.g., oxetane-methyl) to minimize efflux .
  • In vivo validation : Measure brain-to-plasma ratios in rodent models after oral administration .

What analytical methods validate synthetic intermediates and ensure batch consistency?

Level: Basic
Answer:

  • HPLC-MS : Quantify intermediates (e.g., 3-iodo-pyrazolo-pyrimidine precursors) and monitor reaction progress .
  • Elemental analysis : Verify C/H/N content (±0.4% deviation) to confirm purity .
  • X-ray crystallography : Resolve ambiguous regiochemistry in N-substituted derivatives .

How do researchers reconcile contradictory biological data across studies?

Level: Advanced
Answer:

  • Assay standardization : Control variables (e.g., cell line passage number, serum concentration) to minimize variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify polypharmacology effects .
  • Meta-analysis : Compare IC₅₀ values across studies with normalized protocols (e.g., ATP concentration in kinase assays) .

What safety and handling protocols are critical for lab-scale synthesis?

Level: Basic
Answer:

  • Hazard mitigation : Use fume hoods for reactions involving volatile solvents (acetonitrile, dichloromethane) .
  • PPE requirements : Nitrile gloves, lab coats, and eye protection (H315/H319 hazards) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

What emerging applications justify further investigation of this scaffold?

Level: Advanced
Answer:

  • Antiparasitic agents : Potent inhibition of Toxoplasma gondii CDPK1 (IC₅₀ <10 nM) .
  • Neuroprotective effects : Structural analogs (e.g., 7,8-dihydroxyflavone derivatives) show BDNF-mimetic activity, suggesting CNS applications .
  • PROTAC development : Pyrazolo-pyrimidine warheads enable targeted protein degradation via E3 ligase recruitment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.